molecular formula C22H29N5O3 B2387229 9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848754-43-8

9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2387229
CAS RN: 848754-43-8
M. Wt: 411.506
InChI Key: LURZVZQWHSWMMZ-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, a type of heterocyclic aromatic compound that forms the structural foundation of nucleic acids like DNA and RNA . Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, appears to include a purine core (a two-ring structure with four nitrogen atoms and six carbon atoms forming a nine-membered double-ring system) . It also has various substituents including a 3,4-dimethylphenyl group, a 2-ethoxyethyl group, and two methyl groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of purines include solubility in water and stability at physiological pH .

Scientific Research Applications

Scientific Research Applications

Molecular Structure and Hydrogen Bonding
Compounds with similar structural features, such as fused heterocyclic compounds, exhibit interesting molecular structures characterized by planar fused-ring systems and specific hydrogen bonding patterns. These features are crucial for their potential applications in pharmaceuticals and materials science. For instance, the study of racemic and other heterocyclic molecules reveals their crystalline structures, which are linked by N-H...O and C-H...π(arene) hydrogen bonds forming centrosymmetric dimers and chains (J. N. Low et al., 2004). Understanding these structural motifs is essential for the design of new materials and drugs.

Synthesis of Heterocyclic Compounds
The synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene-1,3-diones is a significant area of research. These processes yield compounds with diverse functional groups that are pivotal for pharmacological applications (H. Hassaneen et al., 2003). Such synthetic methodologies contribute to the development of novel therapeutic agents with potential anti-inflammatory, antiviral, and anticancer properties.

Pharmacological Potential
Heterocyclic compounds, including pyrimido[2,1-f]purine derivatives, have been evaluated for their pharmacological properties, showing high affinity for various receptors. This research underlines the potential of these compounds in the development of drugs targeting specific receptors involved in diseases (Sławomir Jurczyk et al., 2004). The study of these interactions is vital for discovering new therapeutic agents.

Material Science Applications
The design and synthesis of novel compounds based on heterocyclic structures also have implications in materials science, particularly in the development of sensors and optical devices. For example, pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, making them potential candidates for optical, nonlinear optical (NLO), and pH-sensing applications (Han Yan et al., 2017). These properties are crucial for the advancement of sensing technologies and the fabrication of NLO devices.

properties

IUPAC Name

9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-6-30-10-9-25-20(28)18-19(24(5)22(25)29)23-21-26(12-14(2)13-27(18)21)17-8-7-15(3)16(4)11-17/h7-8,11,14H,6,9-10,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURZVZQWHSWMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=C(C=C4)C)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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